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Compound of Interest

Compound Name: Cholestatrienyl oleate

CAS No.: 52664-12-7

Cat. No.: B1238523

Get Quote

Executive Summary: The Hidden Risks in Lipid
Probes
Cholestatrienyl oleate (CTL-Oleate) is a critical fluorescent analog of cholesteryl oleate,

widely employed to study lipoprotein metabolism, intracellular trafficking, and acyl-

CoA:cholesterol acyltransferase (ACAT) activity. Unlike bulky fluorophores (e.g., NBD or

BODIPY) attached to the acyl chain, the cholestatrienyl moiety is intrinsic to the sterol ring,

preserving the native biophysical behavior of the ester.

However, the conjugated triene system that grants CTL-Oleate its fluorescence is inherently

unstable. It is prone to rapid oxidation and dimerization upon exposure to air or light. Standard

verification methods like HPLC-UV/FLD or Thin Layer Chromatography (TLC) often fail to

distinguish between intact CTL-Oleate and its early-stage oxidation byproducts, leading to

experimental artifacts such as aberrant membrane localization or false kinetics in enzyme

assays.

This guide establishes Mass Spectrometry (MS) as the superior validation standard, comparing

it directly against HPLC and NMR, and provides a self-validating protocol for ensuring probe
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integrity.

Technical Overview: The Molecule and the
Challenge
Target Molecule: Cholestatrienyl Oleate (CTL-Oleate) Chemical Nature: Neutral Lipid / Sterol

Ester Key Feature: Conjugated triene system (

) in the sterol ring. Critical Impurities:

Oxides: Epoxides or ketones formed at the triene system (+16 Da, +32 Da).

Hydrolysis Products: Free cholestatrienol (CTL) and free oleic acid.

Dimers: Cross-linked sterols formed via radical mechanisms.

Comparative Analysis: Why MS is the Gold Standard
While HPLC with Fluorescence Detection (FLD) is the industry workhorse for quantification, it

lacks the structural specificity required for rigorous purity verification.

Table 1: Performance Matrix of Verification Methods
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Feature HPLC-FLD / UV 1H-NMR

High-Res Mass

Spectrometry

(HRMS)

Primary Utility
Routine quantification

& kinetics

Structural confirmation

(bulk)

Impurity identification

& Trace analysis

Sensitivity
High (Femtomole

range)
Low (Millimolar range)

Very High

(Attomole/Femtomole

range)

Specificity

Low: Co-eluting

isomers or oxides may

fluoresce similarly.

High: But cannot

detect <1% impurities

easily.

High: Resolves

oxidation (+16 Da)

and hydrolysis

products.

Blind Spots

Non-fluorescent

impurities (e.g., Oleic

acid); Co-eluting

oxides.

Trace degradants;

Solvent peaks

masking signals.

Ion suppression

(mitigated by proper

source selection).

Sample Recovery
Possible (if fraction

collector used)
Yes (Non-destructive) No (Destructive)

The "Fluorescence Trap"
Researchers often rely solely on HPLC-FLD, assuming a single fluorescent peak equates to

purity. However, early oxidation products of CTL-Oleate often retain fluorescence and have

similar hydrophobicity, co-eluting with the parent compound. Only MS can resolve the mass

shift caused by oxygen incorporation.

Deep Dive: Mass Spectrometry Protocol
Ionization Strategy: ESI vs. APCI
Cholestatrienyl oleate is a neutral lipid. It lacks acidic or basic groups that ionize easily in

standard Electrospray Ionization (ESI) conditions.

Recommendation:Atmospheric Pressure Chemical Ionization (APCI) or ESI with Ammonium

Adducts.
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Why?

APCI (+): Highly effective for neutral lipids. It utilizes a corona discharge to ionize solvent

molecules, which then transfer charge to the lipid.

ESI (+): Requires the addition of Ammonium Acetate (10 mM) to the mobile phase.[1] This

forces the formation of

adducts, which are stable and detectable. Protonated ions

are rarely observed and often unstable.

Fragmentation Pathways (MS/MS)
To validate the structure, you must monitor specific fragmentations:

Precursor Ion:

(Ammonium adduct)[1]

Neutral Loss: Loss of the fatty acid chain (Oleic Acid, -282 Da) and Ammonia (-17 Da).

Characteristic Fragment: The dehydrated sterol core

. For CTL-Oleate, this confirms the integrity of the fluorescent sterol ring.

Step-by-Step Experimental Workflow
This protocol uses LC-ESI-MS/MS with ammonium adduct formation, as it is most compatible

with standard proteomic/lipidomic setups.

Phase 1: Sample Preparation (Crucial for Stability)
Solvent: Dissolve CTL-Oleate in Chloroform:Methanol (2:1).

Precaution: Work under low light (amber vials) to prevent UV-induced dimerization.

Concentration: Prepare a working standard of 1 µM.
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Phase 2: LC-MS Configuration
Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: Acetonitrile/Water (60:40) + 10 mM Ammonium Acetate.

Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Acetate.[1]

Gradient: 40% B to 99% B over 10 minutes. (High organic content is needed to elute the

hydrophobic ester).

Phase 3: Data Analysis & Verification Criteria
Extract Ion Chromatogram (EIC): Search for the theoretical mass of the ammonium adduct.

Calculation: MW (CTL-Oleate) + 18.04 (NH4).

Check for Oxidation: Extract EICs for

and

.

Pass Criteria: Oxidation peaks must be < 1% of the parent peak area.

Check for Hydrolysis: Monitor for the Oleic Acid peak (negative mode ESI usually preferred,

or low mass range in positive mode) and the free Cholestatrienol peak.

Visualization: Purity Verification Logic
The following diagram illustrates the decision matrix for verifying CTL-Oleate, highlighting

where MS succeeds while other methods fail.
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Crude Cholestatrienyl Oleate

Method 1: HPLC-FLD
(Fluorescence Detection)

Method 2: H-NMR
(Structural Check)

Method 3: LC-MS/MS
(The Gold Standard)
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Caption: Workflow comparing detection capabilities. Note that HPLC-FLD can yield false

negatives by missing non-fluorescent hydrolysis products or co-eluting oxides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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